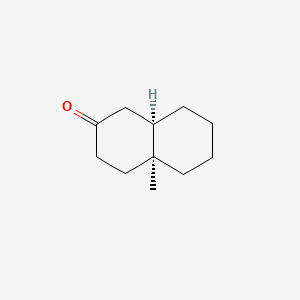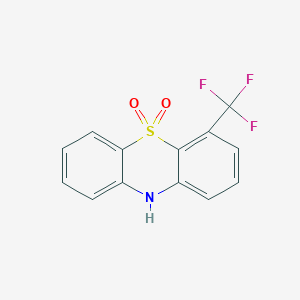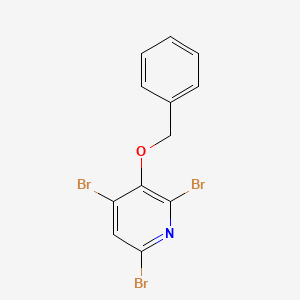![molecular formula C18H31N2O4P B14757038 [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is a complex organic compound with a unique structure that combines an amino group, an anilino group, and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.
Anilino Group Formation: Coupling reactions to introduce the anilino group.
Phosphonic Acid Group Introduction: Phosphorylation reactions to attach the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phosphonic acid group can chelate metal ions, affecting metalloproteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-decylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-dodecylanilino)-4-oxobutyl]phosphonic acid
Uniqueness
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is unique due to its specific octyl chain length, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds with different alkyl chain lengths, affecting its solubility, bioavailability, and overall biological activity.
Propiedades
Fórmula molecular |
C18H31N2O4P |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
[3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C18H31N2O4P/c1-2-3-4-5-6-7-9-15-10-8-11-16(14-15)20-18(21)17(19)12-13-25(22,23)24/h8,10-11,14,17H,2-7,9,12-13,19H2,1H3,(H,20,21)(H2,22,23,24) |
Clave InChI |
FMLHSOGKNHADEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)


![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)





